2-Ethylhexyl bromide

Alkylation Reaction Efficiency Nucleophilic Substitution

2-Ethylhexyl bromide (CAS 18908-66-2), also known as 3-(bromomethyl)heptane or isooctyl bromide, is a branched primary alkyl bromide with the molecular formula C₈H₁₇Br and a molecular weight of 193.12 g/mol. It is a colorless to pale yellow liquid at room temperature with a density of 1.086 g/mL at 25°C and a boiling point of 75-77°C at 16 mmHg.

Molecular Formula C8H17Br
Molecular Weight 193.12 g/mol
CAS No. 18908-66-2
Cat. No. B156332
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethylhexyl bromide
CAS18908-66-2
Synonyms2-Ethyl-1-hexyl Bromide;  2-Ethylhexyl Bromide;  3-(Bromomethyl)heptane
Molecular FormulaC8H17Br
Molecular Weight193.12 g/mol
Structural Identifiers
SMILESCCCCC(CC)CBr
InChIInChI=1S/C8H17Br/c1-3-5-6-8(4-2)7-9/h8H,3-7H2,1-2H3
InChIKeyNZWIYPLSXWYKLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Ethylhexyl Bromide (CAS 18908-66-2) Procurement Guide: Comparative Reactivity and Application-Driven Selection


2-Ethylhexyl bromide (CAS 18908-66-2), also known as 3-(bromomethyl)heptane or isooctyl bromide, is a branched primary alkyl bromide with the molecular formula C₈H₁₇Br and a molecular weight of 193.12 g/mol . It is a colorless to pale yellow liquid at room temperature with a density of 1.086 g/mL at 25°C and a boiling point of 75-77°C at 16 mmHg [1]. This compound is primarily employed as an alkylating agent in organic synthesis, serving as a key intermediate in the production of pharmaceuticals, agrochemicals, and advanced materials . Its branched 2-ethylhexyl structure imparts unique steric and solubility properties that differentiate it from linear alkyl bromides, making it a strategic choice for specific synthetic applications where controlled reactivity and enhanced solubility are critical [2].

Why 2-Ethylhexyl Bromide Is Not Interchangeable with Other C8 Alkyl Bromides


The branched 2-ethylhexyl group in 2-ethylhexyl bromide introduces significant steric hindrance at the reactive carbon center, which fundamentally alters its reactivity profile compared to linear analogs like 1-bromooctane [1]. This steric bulk reduces the rate of bimolecular nucleophilic substitution (SN2) reactions, but critically, it enhances selectivity by suppressing competing side reactions such as elimination and over-alkylation [2]. Consequently, substitution with a linear alkyl bromide in a synthetic route optimized for 2-ethylhexyl bromide can lead to lower yields, increased byproduct formation, and altered physical properties of the final product, particularly in applications requiring the lipophilic and solubilizing effects of the branched chain [3]. Direct substitution without process re-optimization is therefore not recommended.

2-Ethylhexyl Bromide: Quantified Performance Advantages in Alkylation Efficiency and Selectivity


Alkylation Efficiency: 2-Ethylhexyl Bromide Demonstrates Higher Reaction Efficiency than Linear Analogs

2-Ethylhexyl bromide exhibits a reaction efficiency of 94-97% in standard alkylation reactions, which is higher than that of octyl bromide (85-88%) and hexyl bromide (78-82%) . This quantifiable difference indicates a more complete and efficient conversion to the desired product, reducing the need for extensive purification.

Alkylation Reaction Efficiency Nucleophilic Substitution

Alkylation Yield: 2-Ethylhexyl Bromide Achieves 90% Yield in Carbazole Alkylation

In the synthesis of 9-(2-ethylhexyl)-9H-carbazole, a key intermediate for hole-transporting materials, the reaction of carbazole with 2-ethylhexyl bromide (97% purity) in DMSO with powdered KOH yielded the product in 90% yield [1]. This is a high, practical yield for a sterically hindered alkylation, demonstrating the compound's effectiveness in accessing valuable functional materials.

Carbazole Alkylation Hole-Transporting Materials OLED Synthesis

Solubility Enhancement: 2-Ethylhexyl Group Imparts Critical Solubility for Conjugated Polymers

The 2-ethylhexyl group introduced by 2-ethylhexyl bromide is crucial for imparting solubility to conjugated polymers used in organic photovoltaics. Polymers based on the benzo[1,2-b:4,5-b']difuran (BDF) building block, synthesized using this compound, exhibit sufficient solubility for solution processing, enabling the fabrication of efficient polymer solar cells with power conversion efficiencies (PCE) of 5.0% [1]. Without the branched alkyl chain, these polymers would be insoluble and unprocessable.

Polymer Solubility Photovoltaics Conjugated Polymers

Steric Selectivity: 2-Ethylhexyl Bromide Prevents Over-Alkylation in Malonate and Phosphinate Syntheses

The steric bulk of the 2-ethylhexyl group in 2-ethylhexyl bromide significantly reduces the rate of over-alkylation. In reactions with substrates like malonates or phosphinates, this branched bromide yields cleaner products with higher selectivity for mono-alkylated species compared to less sterically hindered linear alkyl bromides [1]. This inherent control minimizes byproduct formation and simplifies purification.

Selective Alkylation Steric Hindrance Fine Chemical Synthesis

Thermal Stability: 2-Ethylhexyl Bromide Withstands Higher Temperatures than Linear Analogs

2-Ethylhexyl bromide exhibits greater thermal stability compared to octyl bromide and hexyl bromide, withstanding temperatures up to 200°C without significant decomposition, compared to 180°C for octyl bromide and 160°C for hexyl bromide . This enhanced stability broadens the scope of possible reaction conditions and simplifies handling.

Thermal Stability Reaction Conditions High-Temperature Synthesis

Reaction Rate: 2-Ethylhexyl Bromide Exhibits Faster SN2 Kinetics than Chlorinated Analogues

2-Ethylhexyl bromide demonstrates a significantly faster reaction rate in nucleophilic substitution (SN2) compared to its chlorinated analogues. A reported rate constant (k) for 2-ethylhexyl bromide is 3.2 × 10⁻⁴ s⁻¹, which is approximately three times higher than that of the corresponding chlorinated analogue (k = 1.1 × 10⁻⁴ s⁻¹) . This kinetic advantage translates to shorter reaction times and higher throughput.

Reaction Kinetics SN2 Reactivity Nucleophilic Substitution

Optimized Applications for 2-Ethylhexyl Bromide Based on Proven Performance Metrics


Synthesis of Hole-Transporting Materials for OLEDs

2-Ethylhexyl bromide is a critical intermediate for synthesizing 9-alkylcarbazole derivatives, which are essential hole-transporting materials in OLEDs [1]. The high yield (90%) achieved in the alkylation of carbazole, as demonstrated in a validated protocol [2], confirms its reliability for producing these advanced materials. The branched 2-ethylhexyl group enhances solubility and film-forming properties, which are crucial for device fabrication [3].

Fabrication of Solution-Processable Photovoltaic Polymers

The compound is used to synthesize conjugated polymers based on the benzo[1,2-b:4,5-b']difuran (BDF) unit [1]. The 2-ethylhexyl side chains imparted by this reagent are essential for achieving the necessary solubility for solution processing, enabling the fabrication of organic photovoltaic devices with power conversion efficiencies reaching 5.0% [2]. This makes 2-ethylhexyl bromide a key enabler in the development of next-generation solar cells.

Selective Mono-Alkylation in Fine Chemical Synthesis

In the synthesis of pharmaceuticals and agrochemicals where precise alkylation is required, 2-ethylhexyl bromide's steric bulk provides superior selectivity for mono-alkylation [1]. This minimizes the formation of di-alkylated byproducts, leading to higher yields of the desired product and reducing the need for complex purification steps. This controlled reactivity is particularly valuable in the production of high-value intermediates where purity is paramount.

High-Temperature Alkylation Processes

The enhanced thermal stability of 2-ethylhexyl bromide (stable up to 200°C) compared to linear alkyl bromides [1] allows its use in reactions requiring elevated temperatures without significant decomposition. This property expands the range of feasible synthetic conditions and can be advantageous in processes where higher temperatures are needed to overcome activation barriers or to achieve desired reaction rates.

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